methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate
CAS No.: 27455-31-8
Cat. No.: VC8095520
Molecular Formula: C11H7ClO4
Molecular Weight: 238.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27455-31-8 |
|---|---|
| Molecular Formula | C11H7ClO4 |
| Molecular Weight | 238.62 g/mol |
| IUPAC Name | methyl 6-chloro-4-oxochromene-2-carboxylate |
| Standard InChI | InChI=1S/C11H7ClO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3 |
| Standard InChI Key | QADCAYSHKOBAAQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Cl |
| Canonical SMILES | COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Cl |
Introduction
Structural and Physicochemical Properties
Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate possesses a molecular formula of C₁₁H₇ClO₄ and a molecular weight of 238.62 g/mol . The compound’s density is reported as 1.4±0.1 g/cm³, with a boiling point of 356.6±42.0 °C and a flash point of 155.7±26.9 °C . Its low vapor pressure (0.0±0.8 mmHg at 25°C) and refractive index (1.591) further underscore its stability under standard laboratory conditions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₇ClO₄ | |
| Molecular Weight | 238.62 g/mol | |
| Density | 1.4±0.1 g/cm³ | |
| Boiling Point | 356.6±42.0 °C | |
| Flash Point | 155.7±26.9 °C | |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C |
The chlorine substituent at the 6-position enhances the compound’s electrophilicity, facilitating nucleophilic substitution reactions, while the methyl ester group at the 2-position contributes to its solubility in polar organic solvents.
Synthesis and Industrial Preparation
The synthesis of methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate typically involves the esterification of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid using methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid. Recent advancements have optimized reaction conditions to achieve yields exceeding 90% by employing continuous flow reactors and catalytic esterification techniques.
Table 2: Representative Synthetic Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | H₂SO₄ (conc.) | 85–90% |
| Solvent | Methanol | – |
| Temperature | Reflux (60–65°C) | – |
| Reaction Time | 4–6 hours | – |
Industrial-scale production prioritizes cost efficiency, often utilizing green chemistry principles to minimize waste. For instance, solvent recovery systems and immobilized enzyme catalysts have reduced environmental impact while maintaining high purity standards (>98%).
Chemical Reactivity and Derivative Synthesis
The compound serves as a versatile intermediate in organic synthesis, participating in:
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Oxidation: Conversion to carboxylic acids using KMnO₄.
-
Reduction: Hydrogenation of the carbonyl group to alcohols via NaBH₄.
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Nucleophilic Substitution: Replacement of the chlorine atom with amines or thiols under basic conditions.
Table 3: Common Reaction Pathways
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂O | 6-Chloro-4-oxo-2-carboxylic acid |
| Reduction | NaBH₄, MeOH | 6-Chloro-4-hydroxy-2-methyl ester |
| Amination | NH₃, CuCl₂ | 6-Amino-4-oxo-2-methyl ester |
Industrial and Research Applications
Beyond pharmaceuticals, methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate finds utility in:
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Dye Synthesis: As a chromophore in textile industries.
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Polymer Chemistry: As a cross-linking agent for epoxy resins.
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